molecular formula C11H24O<br>C11H24O<br>CH3(CH2)9CH2OH B7770649 1-Undecanol CAS No. 30207-98-8

1-Undecanol

Cat. No. B7770649
CAS RN: 30207-98-8
M. Wt: 172.31 g/mol
InChI Key: KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Description

1-Undecanol, also known as undecyl alcohol, is a fatty alcohol . It appears as a water-white liquid with a mild odor . It is slightly soluble in water and considered a marine pollutant . As a liquid, it can easily penetrate the soil and contaminate groundwater or streams .


Synthesis Analysis

This compound can be synthesized from undecanal, the analogous aldehyde . It can also be used as a precursor in the synthesis of undecanal by chemoselective oxidation using a fluorous derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C11H24O . Its molecular weight is 172.31 g/mol . The IUPAC name for this compound is undecan-1-ol .


Chemical Reactions Analysis

This compound is an alcohol and can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases . It can also react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert this compound to aldehydes or ketones .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.8298 g/mL . It has a melting point of 19 °C and a boiling point of 243 °C . It is insoluble in water but soluble in ethanol and diethyl ether .

Scientific Research Applications

Flavor and Fragrance Industry

1-Undecanol contributes to the flavor and fragrance industry due to its floral citrus-like odor. It is used as a flavoring ingredient in foods, adding a subtle and pleasant aroma. Imagine the delicate scent of freshly baked goods or the subtle hint of citrus in your favorite beverage – that’s the magic of this compound!

Synthesis of Undecanal

This compound serves as a precursor in the synthesis of undecanal. Chemoselective oxidation using a fluorous derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical as a catalyst converts this compound into undecanal. Undecanal finds applications in perfumery, as a flavoring agent, and even as an intermediate in organic synthesis

Solvent in Liquid-Liquid Microextraction

Researchers utilize this compound as a solvent in homogeneous liquid-liquid microextraction (HLLME) methods. HLLME is a sample preparation technique used to extract and concentrate analytes from complex matrices. The unique properties of this compound make it effective for this purpose

Natural Occurrence

This compound occurs naturally in various foods. You’ll find it in fruits like apples and bananas, as well as in butter, eggs, and cooked pork. Its presence in these everyday items adds to their overall flavor profile

Potential Antimicrobial Properties

While research is ongoing, some studies suggest that this compound may possess antimicrobial properties. It could be explored as a natural alternative to synthetic preservatives in food and cosmetic formulations

Industrial Applications

Beyond its use in flavor and fragrance, this compound finds applications in industrial processes. Its unique chemical properties make it valuable in various formulations, such as lubricants, plasticizers, and surfactants

Remember, this compound’s versatility extends far beyond its initial appearance as a simple fatty alcohol. Whether enhancing flavors, aiding in chemical reactions, or contributing to our olfactory experiences, this compound plays a vital role in our daily lives. 🌟

Safety and Hazards

1-Undecanol can irritate the skin, eyes, and lungs . Ingestion can be harmful, with the approximate toxicity of ethanol . It is considered a marine pollutant and immediate steps should be taken to limit its spread to the environment .

Future Directions

1-Undecanol has a floral citrus-like odor and a fatty taste, and is used as a flavoring ingredient in foods . It is commonly produced by the reduction of undecanal, the analogous aldehyde . Future research may focus on its potential uses in food and beverage industries, as well as its environmental impact.

Relevant Papers A paper titled “Two-phase wash to solve the ubiquitous contaminant-carryover problem in commercial nucleic-acid extraction kits” discusses the use of this compound in a two-phase wash method . This method reduces carryover of extraction buffers, phase-separates from the eluent, and does not reduce NA yield .

properties

IUPAC Name

undecan-1-ol
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InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
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InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCO
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Molecular Formula

C11H24O, Array
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DSSTOX Substance ID

DTXSID0026915
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Molecular Weight

172.31 g/mol
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Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour
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Boiling Point

473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C
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Flash Point

200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C
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Solubility

Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol)
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Density

0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840
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Vapor Pressure

0.00297 [mmHg]
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Mechanism of Action

... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins.
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Color/Form

Colorless liquid

CAS RN

112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8
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Melting Point

60.6 °F (USCG, 1999), 19 °C, 15.9 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UNDECYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-undecanol?

A1: The molecular formula of this compound is C11H24O, and its molecular weight is 172.33 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and analyze this compound. [, , , ]

Q3: How is this compound used in analytical chemistry?

A3: this compound serves as an effective extraction solvent in various microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME) and its variation, DLLME based on Solidification of Floating Organic Droplet (DLLME-SFO). Its low density, suitable melting point, and ability to form complexes with target analytes make it ideal for pre-concentrating and separating heavy metals, pesticides, and other compounds from water, food, and environmental samples. [, , , , , , ]

Q4: How does this compound contribute to aroma profiles?

A4: this compound is an aliphatic alcohol that contributes to the aroma profile of certain foods. Studies have identified this compound as a volatile compound in goat milk when goats were fed basil (Ocimum basilicum). [] Additionally, it has been found as a volatile flavor compound in the mushroom Hypsizigus marmoreus. []

Q5: Can you elaborate on the role of this compound in surface modifications and its impact on cell behavior?

A5: this compound is employed in forming self-assembled monolayers (SAMs) on gold surfaces. This modification significantly influences the surface's hydrophilicity. Research indicates that surfaces modified with this compound exhibit higher cell attachment compared to unmodified surfaces or those modified with other functional groups. [, , ]

Q6: How does this compound interact with other compounds in solution?

A6: Studies on the phase behavior of this compound in ternary systems with water and other solvents like ethanol or acetonitrile reveal its ability to form different phases (liquid-liquid, solid-liquid, solid-liquid-liquid) depending on temperature. This phase behavior is crucial for its application in extraction techniques and understanding its interactions with other compounds in solution. [, , ]

Q7: How does this compound impact the properties of liquid crystals?

A7: Research shows that adding this compound to a polymerizable cationic gemini surfactant/water system induces the formation of bicontinuous cubic and reversed hexagonal liquid crystal phases. This modification is attributed to the penetration of this compound into the palisade layer of the surfactant micelles. []

Q8: What is known about the compatibility of this compound with different materials?

A8: this compound demonstrates compatibility with various materials, including gold, as evidenced by its use in forming self-assembled monolayers. [, , ] Further research is needed to comprehensively assess its compatibility with a wider range of materials.

Q9: What is the environmental impact of this compound?

A10: While this compound is generally considered less toxic compared to other organic solvents, its environmental impact requires thorough assessment. Research on its biodegradability, potential for bioaccumulation, and effects on aquatic life is crucial to determine its overall environmental safety profile and guide responsible disposal practices. []

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